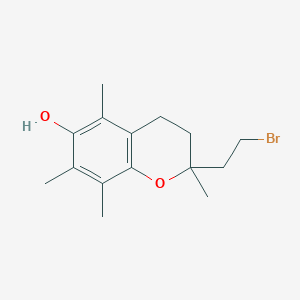
2-(2-Bromoethyl)-2,5,7,8-tetramethylchroman-6-ol
概要
説明
2-(2-Bromoethyl)-2,5,7,8-tetramethylchroman-6-ol is an organic compound that belongs to the class of chromans. Chromans are known for their antioxidant properties and are often found in various natural products. This compound features a chroman ring substituted with a bromoethyl group and multiple methyl groups, which can influence its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-2,5,7,8-tetramethylchroman-6-ol typically involves the bromination of a suitable precursor. One common method is the bromination of 2-ethyl-2,5,7,8-tetramethylchroman-6-ol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the final product may involve techniques such as recrystallization or column chromatography to ensure high purity.
化学反応の分析
Types of Reactions
2-(2-Bromoethyl)-2,5,7,8-tetramethylchroman-6-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The chroman ring can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the chroman ring structure.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with hydroxide can yield 2-(2-hydroxyethyl)-2,5,7,8-tetramethylchroman-6-ol, while oxidation can produce quinone derivatives.
科学的研究の応用
2-(2-Bromoethyl)-2,5,7,8-tetramethylchroman-6-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the context of neuroprotection and anti-inflammatory activities.
Industry: It is used in the development of new materials and as an additive in formulations requiring antioxidant properties.
作用機序
The mechanism of action of 2-(2-Bromoethyl)-2,5,7,8-tetramethylchroman-6-ol involves its ability to donate electrons and neutralize free radicals, thereby reducing oxidative stress. The chroman ring structure allows for the stabilization of unpaired electrons, making it an effective antioxidant. Additionally, the bromoethyl group can interact with various biological targets, potentially modulating enzyme activities and signaling pathways.
類似化合物との比較
Similar Compounds
2-Ethyl-2,5,7,8-tetramethylchroman-6-ol: Lacks the bromoethyl group, making it less reactive in nucleophilic substitution reactions.
2-(2-Chloroethyl)-2,5,7,8-tetramethylchroman-6-ol: Similar structure but with a chloroethyl group instead of bromoethyl, which can influence its reactivity and biological activity.
2-(2-Hydroxyethyl)-2,5,7,8-tetramethylchroman-6-ol: Contains a hydroxyethyl group, making it more hydrophilic and potentially altering its antioxidant properties.
Uniqueness
2-(2-Bromoethyl)-2,5,7,8-tetramethylchroman-6-ol is unique due to the presence of the bromoethyl group, which enhances its reactivity in substitution reactions and may confer distinct biological activities compared to its analogs.
特性
IUPAC Name |
2-(2-bromoethyl)-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrO2/c1-9-10(2)14-12(11(3)13(9)17)5-6-15(4,18-14)7-8-16/h17H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWFNKAXBDDVMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCBr)C(=C1O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













